3-Methylpiperidin-4-ol is a heterocyclic organic compound with the molecular formula . It is classified as a derivative of piperidine, featuring a six-membered ring that contains one nitrogen atom. This compound is characterized by a hydroxyl group (-OH) at the fourth position and a methyl group (-CH₃) at the third position of the piperidine ring. Due to its unique structural properties, 3-Methylpiperidin-4-ol has various applications in chemical and pharmaceutical industries, serving as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
The synthesis of 3-Methylpiperidin-4-ol can be achieved through several methods:
The molecular structure of 3-Methylpiperidin-4-ol can be represented as follows:
The presence of both a hydroxyl group and a methyl group imparts distinct chemical reactivity and biological activity to this compound, differentiating it from other piperidine derivatives.
3-Methylpiperidin-4-ol can undergo various chemical reactions:
The mechanism of action for 3-Methylpiperidin-4-ol primarily involves its role as an intermediate in various synthetic pathways. Its structural features allow it to interact with biological targets, making it useful in drug development. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its interactions with biological macromolecules, influencing its pharmacological properties.
Relevant data indicate that the compound's unique functional groups significantly influence its reactivity and interactions in various chemical environments.
3-Methylpiperidin-4-ol has several applications across different fields:
Catalytic asymmetric hydrogenation represents a cornerstone in the enantioselective synthesis of chiral piperidine scaffolds, including 3-Methylpiperidin-4-ol. Studies demonstrate that Ru-BINAP (Ruthenium-BINAP) complexes achieve high enantiomeric excess (ee) in hydrogenating β-keto ester precursors like methyl acetoacetate to chiral β-hydroxy esters. The addition of catalytic acids (e.g., trifluoroacetic acid or HCl) accelerates this process by protonating carbonyl intermediates, facilitating hydride insertion. This acid-mediated enhancement boosts reaction rates up to 10-fold while maintaining enantioselectivity >90% ee [2].
Key reaction parameters:
Table 1: Performance of Ru-BINAP Catalysts in Methyl Acetoacetate Hydrogenation
Acid Additive | Reaction Rate (mol·g⁻¹·h⁻¹) | ee (%) |
---|---|---|
None | 0.8 | 92 |
HCl (1 mol%) | 7.5 | 93 |
CF₃COOH (1 mol%) | 8.2 | 91 |
This methodology enables access to both (3R,4R) and (3S,4S) configurations of 3-Methylpiperidin-4-ol by selecting appropriate chiral ligands. For instance, (S)-BINAP favors the (3S,4S) enantiomer [2] [4].
Continuous flow technology addresses limitations of batch synthesis in hydroxymethylation reactions—key steps toward 3-Methylpiperidin-4-ol derivatives. Paraformaldehyde (PFA) serves as a safe formaldehyde source, but its solid nature complicates processing. A specialized solid-compatible flow reactor was developed for the α-hydroxymethylation of methyl vinyl ketone (MVK), a precursor to 4-substituted piperidones .
Reactor design innovations:
Table 2: Solvent Screening for Continuous α-Hydroxymethylation
Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|
Ethanol | 85 | 180 | 71 |
Isopropanol | 100 | 8 | 71 |
1,4-Dioxane | 85 | 180 | 57 |
THF + 10% EtOH | 115 | 60 | 49 |
This system achieves a space-time yield (STY) of 2040 kg·h⁻¹·m⁻³, enabling scalable, safe production of hydroxymethylated intermediates without handling carcinogenic formaldehyde gas .
Conversion of 3-Methylpiperidin-4-ol to its hydrochloride salt (CAS 1185293-84-8) critically enhances aqueous solubility for pharmaceutical applications. The salt formation involves reacting the free base with ethanolic HCl in dichloromethane at 0–25°C. This process achieves ≥95% purity and increases water solubility >100-fold compared to the free base [7].
Salt characteristics:
Commercial suppliers offer the hydrochloride salt in purities from 95–97%, with scaled pricing (e.g., $95/g at 1g scale). The salt’s polarity facilitates purification via crystallization and improves bioavailability in drug formulations .
Stereochemistry profoundly influences the biological activity and synthetic accessibility of 3-Methylpiperidin-4-ol diastereomers. The double aza-Michael addition of S-α-phenylethylamine to divinyl ketones generates chiral 2-substituted-4-piperidones, precursors to 3-Methylpiperidin-4-ol. This method yields diastereomeric ratios (dr) up to 3.7:1 favoring the (3S,4S) isomer [4].
Diastereoselectivity drivers:
Table 3: Diastereomeric Ratios in 2-Substituted-4-Piperidone Synthesis
R Group | Diastereomer Ratio (2:2′) | Combined Yield (%) |
---|---|---|
Methyl | 1.1:1 | 37 |
n-Propyl | 1.4:1 | 27 |
Phenyl | 2.6:1 | 63 |
4-ClC₆H₄ | 2.8:1 | 68 |
In receptor-binding studies, rigidified piperidine analogues like 2-azanorbornanes show that (3S,4S) configurations enhance affinity for targets such as the P2Y₁₄ receptor by 3-fold over (3R,4R) counterparts. Computational modeling confirms that the (3S,4S) geometry optimally positions pharmacophores for hydrophobic pocket interactions [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1